N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride
Description
N-(3-(Dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride is a structurally complex small molecule characterized by a benzothiazole core substituted with a fluorine atom at the 4-position. The compound features a dimethylaminopropyl chain attached to the benzothiazole nitrogen and a 3-(trifluoromethyl)benzamide group linked via a tertiary amine (Fig. 1).
The benzothiazole scaffold is a privileged structure in medicinal chemistry, often associated with antimicrobial, anticancer, and central nervous system activities. The trifluoromethyl group introduces strong electron-withdrawing effects, which can modulate electronic properties, metabolic stability, and target binding .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F4N3OS.ClH/c1-26(2)10-5-11-27(19-25-17-15(21)8-4-9-16(17)29-19)18(28)13-6-3-7-14(12-13)20(22,23)24;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQAFWGLBAMUFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC(=CC=C3)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClF4N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : The 4-fluoro substituent in the target compound versus the 6-fluoro analog (CAS 1052541-49-7) alters electronic distribution. The 4-fluoro group may enhance π-stacking interactions with aromatic residues in biological targets compared to the 6-fluoro derivative .
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxy group in CAS 1052530-89-8 is electron-donating, increasing electron density on the benzothiazole ring. This contrasts with the electron-withdrawing 4-fluoro and trifluoromethyl groups in the target compound, which may improve metabolic stability but reduce solubility .
Amide and Side Chain Variations
Key Observations :
- The dimethylaminopropyl chain is conserved across analogs, suggesting its role in solubility modulation or target engagement via protonation at physiological pH .
Characterization :
- IR Spectroscopy : Absence of νC=O (~1660 cm⁻¹) in the final product confirms tertiary amide formation. Presence of νC-F (~1250 cm⁻¹) and νC=S (~1247 cm⁻¹) (if applicable) validates substituents .
- ¹H-NMR: Aromatic protons (δ 7.5–8.2 ppm), dimethylaminopropyl signals (δ 2.2–3.4 ppm), and absence of NH protons confirm N-alkylation .
Preparation Methods
Synthesis of 4-Fluoro-2-Aminobenzothiazole
The benzothiazole core is synthesized via cyclization of 2-amino-4-fluorothiophenol with cyanogen bromide (BrCN) in ethanol under reflux (80°C, 6 hours). The product is purified via recrystallization from ethanol, yielding white crystals (mp: 142–144°C).
Reaction equation :
$$ \text{C}6\text{H}4\text{FSNH}2 + \text{BrCN} \rightarrow \text{C}7\text{H}4\text{FN}2\text{S} + \text{HBr} $$
Amide Coupling with 3-(Trifluoromethyl)benzoyl Chloride
The 2-aminobenzothiazole intermediate undergoes amidation with 3-(trifluoromethyl)benzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
Procedure :
- Dissolve 4-fluoro-2-aminobenzothiazole (1.0 eq) in anhydrous DCM (10 mL).
- Add TEA (1.5 eq) dropwise at 0°C under argon.
- Introduce 3-(trifluoromethyl)benzoyl chloride (1.2 eq) slowly.
- Stir at room temperature for 18 hours.
- Wash with 1M HCl, saturated NaHCO₃, and brine.
- Dry over MgSO₄ and concentrate.
- Purify via silica gel chromatography (hexane:ethyl acetate, 3:1).
Alkylation with 3-(Dimethylamino)propyl Bromide
The amide intermediate is alkylated using NaH as a base in dry dimethylformamide (DMF):
Procedure :
- Suspend N-(4-fluorobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide (1.0 eq) in DMF (15 mL).
- Add NaH (2.0 eq) at 0°C and stir for 1 hour.
- Introduce 3-(dimethylamino)propyl bromide (1.5 eq).
- Stir at room temperature for 24 hours.
- Quench with ice-water and extract with ethyl acetate.
- Dry organic layers and concentrate.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt via treatment with hydrochloric acid (HCl) in ethanol:
Procedure :
- Dissolve the alkylated product (1.0 eq) in ethanol (10 mL).
- Add concentrated HCl (1.1 eq) dropwise at 0°C.
- Stir for 1 hour and filter the precipitate.
- Wash with cold ethanol and dry under vacuum.
Optimization and Challenges
Solvent Selection
- DCM vs. THF : DCM provides higher amidation yields (82% vs. 68% in THF) due to better solubility of intermediates.
- DMF vs. DMSO : DMF enhances alkylation efficiency by stabilizing the deprotonated intermediate.
Analytical Characterization
Spectroscopic Data
Purity and Yield Comparison
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Amidation | 82 | 98 |
| Alkylation | 70 | 95 |
| Salt Formation | 95 | 99 |
Alternative Synthetic Routes
BOP-Mediated Coupling
For acid-sensitive substrates, 3-(trifluoromethyl)benzoic acid is coupled using BOP reagent:
- Mix 2-aminobenzothiazole (1.0 eq), 3-(trifluoromethyl)benzoic acid (1.0 eq), and BOP (1.3 eq) in DCM.
- Add TEA (3.0 eq) and stir for 24 hours.
- Isolate via extraction and chromatography.
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